molecular formula C19H16N2O B5186712 2-(4-biphenylyl)-N-3-pyridinylacetamide CAS No. 51484-41-4

2-(4-biphenylyl)-N-3-pyridinylacetamide

Cat. No. B5186712
CAS RN: 51484-41-4
M. Wt: 288.3 g/mol
InChI Key: UBTLWEZQSJONPA-UHFFFAOYSA-N
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Description

2-(4-biphenylyl)-N-3-pyridinylacetamide, commonly known as BPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

BPA exerts its biological effects through its interaction with various molecular targets, including enzymes, receptors, and ion channels. BPA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, matrix metalloproteinases, and histone deacetylases. BPA also binds to various receptors, including G protein-coupled receptors, ionotropic receptors, and nuclear receptors. BPA's interaction with these molecular targets leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. BPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BPA also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. BPA has been shown to protect neurons from oxidative stress and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BPA has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. BPA's potency allows for the use of lower concentrations, which reduces the risk of off-target effects. BPA's selectivity allows for the targeting of specific molecular targets, which reduces the risk of adverse effects. However, BPA also has limitations, including its poor solubility in aqueous solutions, which limits its use in certain experiments.

Future Directions

There are several future directions for BPA research, including the development of new BPA derivatives with improved pharmacological properties, the investigation of BPA's potential as a therapeutic agent for various diseases, and the synthesis of novel materials using BPA as a building block. Additionally, further studies are needed to elucidate the molecular mechanisms underlying BPA's biological effects and to investigate the potential side effects of BPA.
Conclusion:
In conclusion, BPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BPA's potential as a therapeutic agent for various diseases and its use as a building block for novel materials make it a promising compound for future research.

Synthesis Methods

BPA is synthesized through a multi-step process that involves the reaction of 4-bromoacetophenone with pyridine-3-carboxylic acid, followed by the addition of sodium hydride and 4-biphenylboronic acid. The resulting product is then purified through column chromatography to obtain pure BPA.

Scientific Research Applications

BPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BPA has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. In drug discovery, BPA has been used as a lead compound to develop new drugs with improved pharmacological properties. In material science, BPA has been used as a building block to synthesize novel materials with unique properties.

properties

IUPAC Name

2-(4-phenylphenyl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(21-18-7-4-12-20-14-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12,14H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTLWEZQSJONPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273800
Record name N-3-Pyridinyl[1,1′-biphenyl]-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51484-41-4
Record name N-3-Pyridinyl[1,1′-biphenyl]-4-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51484-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Pyridinyl[1,1′-biphenyl]-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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